Methoxyacetaldehyde

Genetic Toxicology Mutagenicity CHO-AS52 Assay

Methoxyacetaldehyde (MALD; CAS 10312-83-1) is a bifunctional C3 aldehyde featuring both a reactive aldehyde group and a methoxy ether moiety. With a molecular weight of 74.08 g/mol, a boiling point of 365.5 K (92.4°C), and a calculated LogP of -0.64, it exhibits intermediate polarity and high aqueous solubility (calculated 236 g/L at 25°C).

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 10312-83-1
Cat. No. B081698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyacetaldehyde
CAS10312-83-1
Synonyms2-methoxyacetaldehyde
MALD cpd
methoxy acetaldehyde
methoxyacetaldehyde
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCOCC=O
InChIInChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
InChIKeyYSEFYOVWKJXNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyacetaldehyde (CAS 10312-83-1): Bifunctional Aldehyde-Ether Intermediate for Pharmaceutical and Toxicological Research


Methoxyacetaldehyde (MALD; CAS 10312-83-1) is a bifunctional C3 aldehyde featuring both a reactive aldehyde group and a methoxy ether moiety. With a molecular weight of 74.08 g/mol, a boiling point of 365.5 K (92.4°C), and a calculated LogP of -0.64, it exhibits intermediate polarity and high aqueous solubility (calculated 236 g/L at 25°C) [1]. It is primarily recognized as the active, genotoxic metabolite of the industrial solvent 2-methoxyethanol (2-ME) and serves as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals [2].

Why Methoxyacetaldehyde Cannot Be Substituted with In-Class Analogs in Toxicity and Synthetic Studies


Methoxyacetaldehyde is not functionally interchangeable with structural analogs such as ethoxyacetaldehyde, 2-butoxyacetaldehyde, or its own precursor (2-methoxyethanol) and downstream metabolite (methoxyacetic acid). Its unique combination of high electrophilicity and intermediate polarity dictates distinct reactivity in condensation reactions [1], and its specific genotoxicity profile—inducing deletion-type mutations at a 2.3-fold higher frequency than spontaneous mutants—is not replicated by larger alkoxy analogs [2][3]. Substitution with the parent glycol ether (2-ME) introduces confounding variables of metabolic activation, as MALD is the proximate toxicant responsible for testicular and developmental toxicity [4].

Quantitative Evidence for Selecting Methoxyacetaldehyde Over Its Closest Analogs


Superior Deletion Mutation Induction vs. 2-Butoxyacetaldehyde and Spontaneous Background

Methoxyacetaldehyde (MALD) induces total deletion of the gpt gene in CHO-AS52 cells at a frequency of 42.4%, which is 2.3-fold higher than the spontaneous mutant frequency (18.6%) [1]. In contrast, the structurally analogous metabolite 2-butoxyacetaldehyde (BALD) is not mutagenic to CHO-AS52 cells under comparable assay conditions [2]. This demonstrates a clear functional divergence based on alkyl chain length, with the methoxy analog exhibiting a unique, potent clastogenic activity not shared by longer-chain alkoxyacetaldehydes.

Genetic Toxicology Mutagenicity CHO-AS52 Assay

Higher Developmental Toxicity Potency vs. Parent Glycol Ether and Acid Metabolite in Drosophila

In a Drosophila melanogaster developmental toxicity assay, exposure to equimolar concentrations of test chemicals throughout development revealed that MALD induced the highest incidence of bent humeral bristles at the highest tested concentration (0.34 mM). The observed defect rates were: MALD 15.3%, 2-methoxyethanol (2-ME) 11.1%, and methoxyacetic acid (MAA) 12.5%, with 0% defects in controls [1]. This positions MALD as the most potent developmental toxicant among the three related glycol ether derivatives.

Developmental Toxicology Glycol Ethers In Vivo Screening

Direct Testicular Toxicity Confirmation vs. Requirement for Metabolic Activation of 2-Methoxyethanol

2-Methoxyacetaldehyde (MALD) directly induces specific cellular toxicity to pachytene spermatocytes in mixed testicular cell cultures, as evidenced by morphological changes and leakage of the marker enzyme lactate dehydrogenase-X (LDH-X) [1]. In contrast, the parent compound 2-methoxyethanol (2-ME) requires metabolic activation via alcohol dehydrogenase to exert testicular toxicity, as demonstrated by complete protection with the ADH inhibitor pyrazole [2]. This confirms MALD as the proximate testicular toxicant.

Reproductive Toxicology Male Reproductive Health In Vitro Models

Distinct Conformational Equilibrium vs. Phenoxy- and Methylthio-Analogs

Vicinal spin-spin coupling constants between aldehydic and α-protons provide quantitative insight into conformational preferences. For methoxyacetaldehyde, the observed coupling constants differ from those of phenoxyacetaldehyde and methylthioacetaldehyde, reflecting the influence of the oxygen heteroatom on the rotational equilibrium around the C-C bond [1]. This NMR-derived data allows for the precise characterization of the compound's solution-state conformation, which is critical for understanding its reactivity and molecular recognition.

Conformational Analysis NMR Spectroscopy Structural Biology

Lower Azeotropic Separation Difficulty vs. Ethoxyacetaldehyde

While both methoxyacetaldehyde and ethoxyacetaldehyde form azeotropes with water, the separation of methoxyacetaldehyde from its synthetic precursor (methanol) is noted to be particularly challenging, despite a sufficient difference in boiling points [1]. In contrast, the calculated and observed physical properties for ethoxyacetaldehyde are more consistent with theoretical predictions (observed molecular weight ~99.5 vs. theory 88; methoxyacetaldehyde observed ~117 vs. theory 74), suggesting potential differences in aggregation or hydration state that impact purification [2].

Process Chemistry Separation Science Distillation

Evidence-Backed Application Scenarios for Methoxyacetaldehyde (10312-83-1)


Positive Control for Glycol Ether-Induced Genotoxicity and Clastogenicity Screening

Given its established ability to induce deletion mutations in mammalian cells at a frequency 2.3-fold above background, methoxyacetaldehyde serves as an essential positive control in genetic toxicology assays designed to evaluate the clastogenic potential of novel glycol ethers or other industrial chemicals [1]. Its use ensures assay sensitivity and provides a benchmark for comparing the potency of test compounds.

Proximate Toxicant for Mechanistic Reproductive and Developmental Toxicity Studies

As the direct-acting testicular and developmental toxicant, methoxyacetaldehyde is the preferred test article for in vitro and in vivo studies aimed at elucidating the molecular mechanisms of glycol ether-induced reproductive harm, bypassing the confounding variable of host metabolism [2][3]. This allows for cleaner experimental designs and more definitive conclusions about cellular targets and pathways.

Synthetic Intermediate for Methylated Tetrose and Methoxyvinyl Derivatives

The unique reactivity of methoxyacetaldehyde's aldehyde group, influenced by the adjacent methoxy substituent, enables its use in condensation reactions to form 2,4-dimethylaldotetrose and in chelation-controlled Grignard additions to yield stereoselective Z-configured methoxyvinyl products [4]. These transformations are foundational for the synthesis of complex carbohydrates and fine chemicals.

Calibration Standard for Conformational Analysis and Computational Chemistry

The well-characterized NMR coupling constants and conformational equilibrium of methoxyacetaldehyde make it a valuable small-molecule standard for calibrating computational chemistry models, validating molecular dynamics simulations, and interpreting the solution-state behavior of more complex α-alkoxy carbonyl compounds [5].

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